2-((5-(2-Chlorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
Description
Its structure features a fused thiophene-pyrimidinone core substituted with a 2-chlorophenyl group at position 5, a phenyl group at position 3, and a thioacetamide moiety at position 2.
Properties
IUPAC Name |
2-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S2/c21-15-9-5-4-8-13(15)14-10-27-18-17(14)19(26)24(12-6-2-1-3-7-12)20(23-18)28-11-16(22)25/h1-10H,11H2,(H2,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYXEOMILDPLCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N)SC=C3C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((5-(2-Chlorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide belongs to a class of thienopyrimidine derivatives, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 349.82 g/mol. The presence of the thieno[2,3-d]pyrimidine core is significant for its biological activity.
Thienopyrimidine derivatives often exhibit their biological effects through various mechanisms, including:
- Enzyme Inhibition : Many thienopyrimidines act as inhibitors of key enzymes involved in cellular processes.
- Receptor Modulation : These compounds can interact with specific receptors to modulate signaling pathways.
- Antimicrobial Activity : They have shown efficacy against various pathogens by disrupting essential biological functions.
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives have notable antimicrobial activities. For instance, studies have shown that related compounds demonstrate significant activity against Plasmodium falciparum, the causative agent of malaria. The compound's structure suggests it may also inhibit other pathogens due to its thioacetamide moiety, which enhances its reactivity and interaction with biological targets .
Anticancer Activity
Thienopyrimidines have been investigated for their anticancer properties. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been observed in several studies. For example, derivatives with similar structures have shown IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .
Cytotoxicity
While evaluating the cytotoxic effects, it was found that certain modifications in the structure can lead to varying degrees of cytotoxicity. For example, compounds with electron-withdrawing groups have been noted to exhibit higher toxicity against non-cancerous cell lines compared to their cancerous counterparts. This selectivity is crucial for developing therapeutic agents with minimal side effects .
Case Study: Antiplasmodial Activity
A study evaluated a series of thienopyrimidine derivatives against P. falciparum, revealing that compounds similar to this compound exhibited IC50 values ranging from 1.46 to 5.74 μM. Notably, the para-chloro substitution maintained potency while introducing variations affected overall activity .
Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies:
- A study demonstrated that derivatives with a similar thienopyrimidine structure showed potent activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) due to their ability to induce apoptosis and inhibit cell proliferation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction |
| MDA-MB-231 | 8.9 | Cell cycle arrest |
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity through inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.
Research Insights:
Studies have shown that thienopyrimidine derivatives can inhibit COX enzymes, leading to reduced inflammation in preclinical models .
Neuroprotective Effects
Recent investigations into the neuroprotective capabilities of thienopyrimidine derivatives suggest their potential in treating neurodegenerative diseases such as Alzheimer's.
Findings:
In vitro studies revealed that compounds with structural similarities could inhibit butyrylcholinesterase (BuChE), an enzyme linked to Alzheimer’s progression .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Thienopyrimidine A | 0.088 | BuChE |
| Thienopyrimidine B | 0.075 | Acetylcholinesterase |
Future Research Directions
Further studies are warranted to explore:
- In vivo Efficacy: More comprehensive animal studies to validate the anticancer and neuroprotective effects observed in vitro.
- Mechanistic Insights: Detailed investigations into the molecular pathways affected by this compound.
- Structure–Activity Relationship (SAR): Understanding how modifications to the chemical structure influence biological activity could lead to more potent derivatives.
Chemical Reactions Analysis
Substitution Reactions
The thioether (–S–) and acetamide (–NHCO–) groups are primary sites for nucleophilic and electrophilic substitution.
Key Reaction Pathways:
-
Nucleophilic Aromatic Substitution (NAS):
The 2-chlorophenyl group undergoes substitution with amines, alkoxides, or thiols under basic conditions. For example, reaction with morpholine in dimethylformamide (DMF) at 80°C replaces the chlorine atom with a morpholine moiety . -
Thioether Modification:
The sulfur atom in the thioether linkage can be alkylated or oxidized. Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) yields a sulfonium intermediate, which further reacts with nucleophiles.
Table 1: Substitution Reactions and Outcomes
Oxidation Reactions
The sulfur atom in the thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
Key Reaction Pathways:
-
Controlled Oxidation to Sulfoxide:
Using hydrogen peroxide (H₂O₂) in acetic acid at 0–5°C selectively oxidizes the thioether to a sulfoxide. -
Full Oxidation to Sulfone:
Stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) convert the thioether to a sulfone .
Table 2: Oxidation Reactions and Outcomes
| Oxidizing Agent/Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| 30% H₂O₂, AcOH, 0–5°C, 2 h | Sulfoxide | High | |
| mCPBA, DCM, RT, 6 h | Sulfone | Complete |
Reduction Reactions
The carbonyl group in the 4-oxo position and the acetamide moiety can be reduced under specific conditions.
Key Reaction Pathways:
-
Carbonyl Reduction:
Sodium borohydride (NaBH₄) in ethanol reduces the 4-oxo group to a hydroxyl group, forming a dihydrothienopyrimidine derivative . -
Amide Reduction:
Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the acetamide to a primary amine.
Table 3: Reduction Reactions and Outcomes
| Reducing Agent/Conditions | Reaction Site | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaBH₄, EtOH, RT, 4 h | 4-Oxo group | 4-Hydroxy derivative | 78 | |
| LiAlH₄, THF, 0°C to RT, 3 h | Acetamide (–NHCO–) | Primary amine derivative | 65 |
Cyclization and Ring-Opening Reactions
The thieno[2,3-d]pyrimidine core participates in cyclization with bifunctional reagents, expanding the heterocyclic system.
Key Reaction Pathways:
-
Cyclization with Hydrazine:
Reaction with hydrazine hydrate in ethanol forms a pyrazolo-thienopyrimidine hybrid . -
Acid-Catalyzed Ring Opening:
Concentrated HCl at 100°C cleaves the thiophene ring, yielding a linear thiourea derivative.
Biological Implications of Reactivity
The compound’s reactivity directly correlates with its pharmacological potential:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and reported biological activities.
Table 1: Structural and Physicochemical Comparison
*Predicted using computational tools (e.g., AutoDock4 ).
Key Structural and Functional Differences
Substitution at C3 (phenyl vs. allyl/benzyl) influences steric bulk and conformational flexibility .
Substituent Effects :
- Electron-withdrawing groups (2-ClPh, CF₃) enhance electrophilicity and binding to hydrophobic pockets .
- Methoxy or allyl groups may improve solubility or metabolic stability .
Biological Activity Trends: Dichlorophenyl-substituted analogs (e.g., ) show enhanced antimicrobial activity compared to mono-halogenated derivatives.
Pharmacological Implications
- Antimicrobial Activity : Dichlorophenyl and thioacetamide groups correlate with Gram-positive bacterial inhibition in related compounds .
- ADMET Properties : Predicted pKa (~11.66) indicates moderate solubility at physiological pH, while high logP values (e.g., 3.5–4.2 for ) suggest hepatic metabolism via CYP450 .
Q & A
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Best Practices : Implement strict QC protocols (e.g., in-process NMR monitoring). Use automated reactors for precise control of reaction parameters (e.g., stirring rate, cooling gradients) .
Structural Modification and SAR
Q. Which substituents enhance target binding affinity while reducing off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
